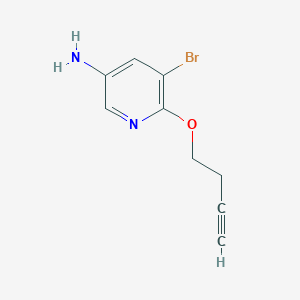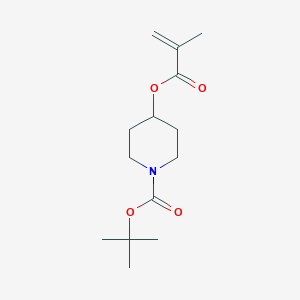
1-Boc-4-piperidyl Methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-piperidyl Methacrylate, also known as 1-Piperidinecarboxylic acid, 4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is a derivative of piperidine and methacrylate, and it is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-piperidyl Methacrylate can be synthesized through a series of chemical reactions involving piperidine and methacrylic acid derivatives. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often includes purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-piperidyl Methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted methacrylate compounds .
Scientific Research Applications
1-Boc-4-piperidyl Methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique characteristics.
Mechanism of Action
The mechanism of action of 1-Boc-4-piperidyl Methacrylate involves its interaction with various molecular targets and pathways. The methacrylate group allows it to participate in polymerization reactions, forming polymers with specific properties. The piperidine moiety can interact with biological targets, potentially leading to bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Piperidyl Methacrylate: Similar structure but lacks the Boc-protecting group.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Contains additional methyl groups on the piperidine ring.
Diethylaminoethyl Methacrylate: Different substituent on the methacrylate group.
Uniqueness
1-Boc-4-piperidyl Methacrylate is unique due to the presence of the Boc-protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in applications requiring controlled reactivity and specific functionalization .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylprop-2-enoyloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-10(2)12(16)18-11-6-8-15(9-7-11)13(17)19-14(3,4)5/h11H,1,6-9H2,2-5H3 |
InChI Key |
OPBBOBUIIJVYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
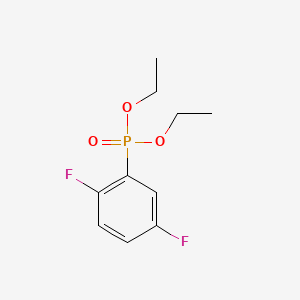
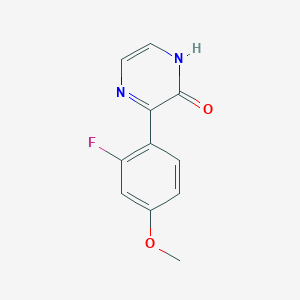

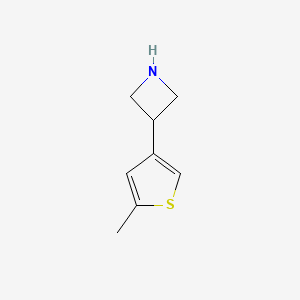
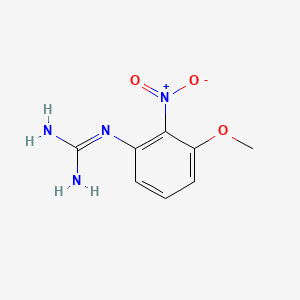
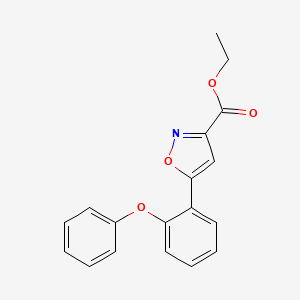
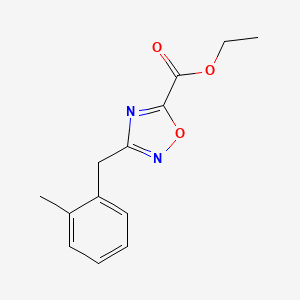
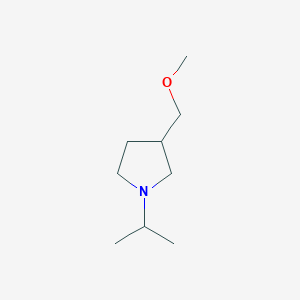
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

